Carbocysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLZEXEOZUWRN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29433-95-2 | |
| Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30110060 | |
| Record name | S-(Carboxymethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6g/L | |
| Record name | Carbocisteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
638-23-3 | |
| Record name | Carbocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocysteine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbocisteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-(Carboxymethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbocisteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
185-187 | |
| Record name | Carbocisteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Pharmacodynamics and Molecular Mechanisms of Action of Carbocysteine
Cellular and Subcellular Interactions of Carbocysteine (B602091)
This compound's interactions at the cellular and subcellular levels are fundamental to its clinical efficacy. It directly influences the production of mucus components, enhances the mechanical clearance of mucus, and interacts with the epithelial lining of the airways.
A key mechanism of this compound is its ability to modulate the expression and synthesis of mucins, the primary glycoproteins in mucus that determine its viscoelastic properties.
This compound plays a crucial role in restoring the balance between sialomucins and fucomucins. drugbank.comnih.gov In pathological respiratory conditions, there is often an overproduction of fucomucins, leading to highly viscous and adhesive mucus. drugbank.com this compound redresses this imbalance by increasing the synthesis of sialomucins, which have a lower viscosity due to the negative charge of sialic acid residues. This is likely achieved through the intracellular stimulation of the enzyme sialyl transferase. drugbank.comnih.gov
Clinical and preclinical studies have demonstrated this effect. In a six-month trial with COPD patients, this compound therapy led to a 35% increase in sputum sialomucins and a 28% decrease in fucomucins. Similarly, in animal models, this compound treatment has been shown to increase sialyl transferase activity. This restoration of the physiological sialomucin-to-fucomucin ratio is a critical factor in reducing mucus viscosity.
| Study Type | Subject | Intervention | Outcome | Percentage Change |
| Clinical Trial | COPD Patients | This compound Therapy (6 months) | Increase in Sputum Sialomucins | +35% |
| Clinical Trial | COPD Patients | This compound Therapy (6 months) | Decrease in Sputum Fucomucins | -28% |
This compound also influences the gene expression of mucins, particularly MUC5AC, a major gel-forming mucin. mdpi.com In inflammatory airway conditions, the expression of MUC5AC is often upregulated. This compound has been shown to counteract this increase. mdpi.com For instance, in mouse models of COPD, high-dose this compound significantly attenuated the gene expression of Muc5b and decreased Muc5ac gene expression levels. nih.gov It also reduced the overexpression of both Muc5b and Muc5ac proteins. nih.govresearchgate.net This suggests that this compound can modulate the transcription of mucin genes, contributing to its mucoregulatory effects. nih.gov
| Model | Intervention | Effect on Mucin Gene Expression |
| COPD Mouse Model | High-Dose this compound | Significantly attenuated Muc5b gene expression |
| COPD Mouse Model | High-Dose this compound | Decreased Muc5ac gene expression levels |
Beyond its effects on mucus composition, this compound enhances mucociliary clearance by directly impacting ciliary function. mdpi.comnih.gov
Research has shown that this compound can increase both the ciliary beat frequency (CBF) and the ciliary bend angle (CBA), which is an indicator of ciliary beat amplitude. researchgate.netnih.govresearchgate.net In one study on mouse airway ciliary cells, this compound increased the CBA by 30% and the CBF by 10%. researchgate.netnih.gov This effect is mediated by two distinct signaling pathways: an elevation in intracellular pH (pHi pathway) and a decrease in intracellular chloride concentration ([Cl-]i; the Cl- pathway). researchgate.netnih.gov The Cl- pathway, in particular, was found to increase the CBA by 20%. nih.gov In human nasal epithelial cells, this compound increased the ciliary beat distance (an index of amplitude) by 30%, an effect also linked to a decrease in intracellular Cl- concentration. nih.govcornell.edu
| Cell Type | Parameter | Effect of this compound | Percentage Increase |
| Mouse Airway Ciliary Cells | Ciliary Bend Angle (CBA) | Increase | 30% researchgate.netnih.gov |
| Mouse Airway Ciliary Cells | Ciliary Beat Frequency (CBF) | Increase | 10% researchgate.netnih.gov |
| Human Nasal Epithelial Cells | Ciliary Beat Distance (CBD) | Increase | 30% nih.govcornell.edu |
Furthermore, this compound can modulate the inflammatory response of airway epithelial cells to viral infections. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and -8, in human tracheal epithelial cells infected with rhinovirus. ersnet.org It may also inhibit influenza A virus infection by reducing the expression of its receptor on human airway epithelial cells and by increasing the pH in endosomes. physiology.org Additionally, this compound has been shown to suppress inflammatory signaling pathways, such as NF-κB and ERK1/2 MAPK, in human alveolar epithelial cells. drugbank.comeuropeanreview.org
Interaction with Airway Epithelial Cells
Role in Epithelial Barrier Function
The airway epithelium serves as a critical barrier against inhaled noxious substances and pathogens. researchgate.netrug.nl Disruption of this barrier is a key pathological feature in chronic airway diseases. rug.nl Cigarette smoke, a major risk factor for chronic obstructive pulmonary disease (COPD), is known to induce aberrant airway epithelial structure and impair barrier function, partly by disrupting the tight junctions that regulate permeability. rug.nlresearchgate.net Studies on human bronchial epithelial cells (16HBE) and primary bronchial epithelial cells (PBECs) have shown that cigarette smoke extract (CSE) can rapidly and significantly impair epithelial barrier integrity. rug.nl This effect is linked to the disruption of cell-cell contacts. rug.nl Research suggests that this compound plays a role in counteracting this damage, thereby helping to preserve the protective function of the epithelial barrier. researchgate.net
Reduction of Goblet Cell Hyperplasia
A hallmark of chronic respiratory diseases is the overproduction of mucus, which is often associated with an increase in the number of mucus-producing goblet cells, a condition known as goblet cell hyperplasia. vinmec.comflamingopharma.co.ukfdaghana.gov.gh Studies in humans have demonstrated that this compound can reduce goblet cell hyperplasia, which is a key mechanism in its management of disorders characterized by abnormal mucus. flamingopharma.co.ukfdaghana.gov.gh
Animal models provide further evidence for this action. In mice sensitized and challenged with allergens, treatment with S-carboxymethylcysteine (S-CMC), the active component of this compound, was effective in reducing goblet cell hyperplasia observed 72 hours after the allergen challenge. ersnet.org This reduction in goblet cells may contribute to the normalization of airway hyperresponsiveness. ersnet.org Furthermore, human neutrophil elastase (HNE) is known to induce the expression of the mucin gene MUC5AC and promote goblet cell hyperplasia. nih.gov this compound has been shown to reduce the HNE-induced expression of MUC5AC, suggesting a mechanism for its effect on reducing mucus secretion and goblet cell proliferation. nih.gov
| Model/Study Type | Key Findings | Reference |
|---|---|---|
| Human Studies | Demonstrated that this compound reduces goblet cell hyperplasia. | flamingopharma.co.ukfdaghana.gov.gh |
| Allergen-Challenged Mice | S-carboxymethylcysteine treatment reduced goblet cell hyperplasia 72 hours post-challenge. | ersnet.org |
| In Vitro (Pulmonary Epithelial Cells) | Reduces human neutrophil elastase (HNE)-induced mRNA expression and protein secretion of MUC5AC, a major mucin produced by goblet cells. | nih.gov |
Anti-inflammatory Pathways and Immunomodulatory Effects
This compound possesses significant anti-inflammatory and immunomodulatory properties that are mediated through its interaction with critical intracellular signaling pathways.
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) protein complex is a pivotal regulator of immune and inflammatory responses. medchemexpress.com It controls the transcription of numerous genes involved in inflammation, including those for cytokines and chemokines. nih.gov Dysregulation of the NF-κB pathway is linked to many inflammatory diseases. medchemexpress.com this compound has been shown to modulate this pathway, which is a key component of its anti-inflammatory action. nih.govnih.govmdpi.com Its ability to negatively regulate NF-κB may contribute to its efficacy in reducing airway inflammation and potentially inhibiting the replication of certain viruses that rely on the host's NF-κB pathway. mdpi.com In models of COPD, antioxidant molecules like this compound have been shown to control NF-κB activation, thereby inhibiting the expression of inflammatory genes. nih.gov
The activation of the NF-κB pathway typically involves the phosphorylation and subsequent degradation of an inhibitory protein, IκB-α. This allows the NF-κB dimer, often composed of the p50 and p65 subunits, to translocate to the nucleus and initiate gene transcription. nih.gov A key step in this process is the phosphorylation of the p65 subunit.
Research has consistently shown that this compound can inhibit NF-κB activation by targeting these specific steps. mdpi.commedchemexpress.commedchemexpress.com In studies using human alveolar epithelial cells (A549), pretreatment with this compound significantly decreased the phosphorylation of NF-κB p65 induced by inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) and hydrogen peroxide (H₂O₂). nih.govnih.govnih.gov This inhibition of p65 phosphorylation prevents the nuclear translocation of the p65 subunit, effectively blocking NF-κB's ability to promote inflammatory gene expression. nih.govmdpi.comnih.gov Furthermore, this compound was found to reduce the degradation of IκB-α, another critical control point in the pathway. nih.govresearchgate.net
| Cell Line/Model | Stimulus | This compound Effect | Reference |
|---|---|---|---|
| Human Alveolar Epithelial Cells (A549) | TNF-α | Significantly decreased phosphorylation of NF-κB p65 and inhibited nuclear translocation of p65. Reduced IκB-α degradation. | nih.govnih.gov |
| Human Embryonic Kidney Cells (HEK 293) | TNF-α | Dose-dependently inhibited TNF-α-induced transcriptional activity of NF-κB. | nih.govresearchgate.net |
| Human Alveolar Epithelial Cells (A549) | Hydrogen Peroxide (H₂O₂) | Attenuated phosphorylation of NF-κB p65 and inhibited the nuclear translocation of pNF-κB p65. | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation
The Mitogen-Activated Protein Kinase (MAPK) cascades are another family of crucial signaling pathways that regulate a wide array of cellular processes, including inflammation, proliferation, and differentiation. wikipathways.org The MAPK pathways are typically organized in a three-tiered kinase cascade (MAPKKK, MAPKK, MAPK) and include several distinct groups, such as the Extracellular Signal-Regulated Kinases (ERKs). wikipathways.orgbarbacidlab.es this compound has been found to regulate the MAPK pathway, contributing to its anti-inflammatory effects. nih.gov
The ERK1/2 pathway is a well-characterized MAPK cascade that plays a significant role in mediating inflammatory responses. nih.gov Activation of this pathway, typically through phosphorylation, is a key step in the inflammatory process induced by stimuli such as TNF-α. nih.gov
Studies have demonstrated that this compound can effectively suppress inflammation by attenuating the activation of ERK1/2. medchemexpress.commedchemexpress.com In human alveolar epithelial cells (A549), this compound was shown to significantly decrease the TNF-α-induced and H₂O₂-induced phosphorylation of ERK1/2. nih.govnih.govnih.govmdpi.com This inhibitory effect on ERK1/2 phosphorylation is a central mechanism through which this compound exerts its anti-inflammatory properties, complementing its actions on the NF-κB pathway. nih.govnih.gov
| Cell Line/Model | Stimulus | This compound Effect on ERK1/2 | Reference |
|---|---|---|---|
| Human Alveolar Epithelial Cells (A549) | TNF-α | Significantly decreased TNF-α-induced phosphorylation of ERK1/2 MAPK. | nih.govnih.govmdpi.com |
| Human Alveolar Epithelial Cells (A549) | Hydrogen Peroxide (H₂O₂) | Attenuated phosphorylation of ERK1/2. | nih.govmdpi.com |
Cytokine and Chemokine Modulation
This compound has demonstrated significant effects on the production and release of various cytokines and chemokines, which are key mediators of the inflammatory response in respiratory diseases.
This compound has been shown to reduce the levels of several pro-inflammatory cytokines. In in vitro studies on human alveolar epithelial cells, this compound dose-dependently suppressed the release and mRNA expression of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) induced by Tumor Necrosis Factor-alpha (TNF-α). nih.gov It also diminished the mRNA expression of TNF-α, Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-1 beta (MIP-1β). nih.gov
In human tracheal epithelial cells, this compound reduced the baseline production of IL-1β, IL-6, and IL-8. ersnet.org Furthermore, it was effective in decreasing the increased production of IL-6 and IL-8 following rhinovirus infection. ersnet.org Studies on models of chronic obstructive pulmonary disease (COPD) have also shown that this compound can decrease the levels of IL-6 and TNF-α mRNA expression. researchgate.net In cellular models of oxidative stress, which is a key feature of inflammatory airway diseases, this compound was able to improve the failure of dexamethasone (B1670325) to suppress high levels of IL-8 and TNF-α. nih.gov
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell/Model Type | Effect of this compound |
| IL-1β | Human Tracheal Epithelial Cells | Reduction in baseline production. ersnet.org |
| IL-6 | Human Alveolar Epithelial Cells, Human Tracheal Epithelial Cells, COPD models | Dose-dependent suppression of release and mRNA expression. nih.goversnet.orgresearchgate.net |
| IL-8 | Human Alveolar Epithelial Cells, Human Tracheal Epithelial Cells, Oxidative stress models | Dose-dependent suppression of release and mRNA expression. nih.goversnet.orgnih.gov |
| TNF-α | Human Alveolar Epithelial Cells, COPD models, Oxidative stress models | Diminished mRNA expression and release. nih.govresearchgate.netnih.gov |
This compound has been observed to influence the migration of neutrophils, a critical process in the amplification of inflammation in the airways. It can reduce neutrophil chemotaxis by inhibiting the adherence of neutrophils to pulmonary vascular endothelial cells. mdpi.com Additionally, this compound has been found to decrease the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol in neutrophils, which are important second messengers in cell signaling pathways that lead to cell migration. mdpi.com In models using cigarette smoke extract (CSE) to stimulate bronchial epithelial cells, this compound was shown to reduce neutrophil chemotactic activity. mdpi.comnih.gov This effect is partly attributed to the inhibition of IL-8 production, a potent neutrophil chemoattractant. ersnet.org
Reduction of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)
Toll-like Receptor (TLR) Pathway Interaction
This compound can modulate inflammatory responses by interacting with the Toll-like receptor (TLR) signaling pathway, a key component of the innate immune system.
In human bronchial epithelial cells stimulated with cigarette smoke extract (CSE), this compound has been demonstrated to reduce the expression of Toll-like receptor 4 (TLR4). mdpi.comresearchgate.net TLR4 is a receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and its activation leads to a pro-inflammatory response. By reducing TLR4 expression, this compound can decrease the binding of LPS to the cell surface, thereby dampening the inflammatory cascade initiated by bacterial components. mdpi.comnih.gov
Restoration of Steroid Responsiveness
A significant challenge in the management of some chronic inflammatory airway diseases is the reduced responsiveness to corticosteroids. This compound has been shown to play a role in restoring this sensitivity. mdpi.comnih.gov
The anti-inflammatory effects of corticosteroids are partly mediated through the recruitment of Histone Deacetylase 2 (HDAC2) to the sites of inflammatory gene expression. Oxidative stress, a common feature in diseases like COPD, can lead to a downregulation of HDAC2 activity, resulting in steroid insensitivity. nih.gov this compound has been shown to counteract this effect by increasing the expression and activity of HDAC2. nih.govnih.gov This restoration of HDAC2 function is dependent on the thiol/GSH levels within the cell, which this compound helps to maintain. nih.gov By increasing HDAC2 expression and activity, this compound enhances the ability of corticosteroids like dexamethasone to suppress the expression of inflammatory genes, such as IL-8. nih.govmdpi.com
Antioxidant Properties and Redox Homeostasis
This compound plays a significant role in mitigating oxidative stress and maintaining cellular redox balance through several key mechanisms. It acts as both a direct scavenger of harmful reactive species and an indirect antioxidant by augmenting the cell's endogenous defense systems.
This compound has demonstrated the ability to directly neutralize various reactive oxygen species, thereby reducing cellular damage. nih.govfrontiersin.org Its thioether group is key to this activity. researchgate.net In cell-free experimental conditions, this compound has shown effective scavenging capabilities against several specific ROS:
Hypochlorous acid (HOCl) : A potent oxidant produced by myeloperoxidase in neutrophils. nih.govresearchgate.net
Hydroxyl radical (OH•) : One of the most reactive and damaging ROS. nih.govresearchgate.net
Hydrogen peroxide (H₂O₂) . nih.gov
Peroxynitrite (ONOO⁻) . nih.gov
Studies have confirmed that this compound can inhibit ROS generation from sources like rat neutrophils and reduce intracellular oxidative stress in airway epithelial cells. nih.gov This direct scavenging effect is a primary component of its anti-inflammatory and antioxidant action. nih.gov
Table 1: Documented ROS Scavenging Effects of this compound
| Reactive Oxygen Species (ROS) | Finding | Source(s) |
| Hypochlorous Acid (HOCl) | This compound demonstrates selective and effective scavenging. | nih.govresearchgate.net |
| Hydroxyl Radical (OH•) | This compound effectively scavenges this highly reactive species. | nih.govresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Scavenging effects observed in cell-free conditions. | nih.gov |
| Peroxynitrite (ONOO⁻) | Scavenging effects observed in cell-free conditions. | nih.gov |
Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant defenses by upregulating key cytoprotective enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. atsjournals.orgatsjournals.org
Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. atsjournals.org In response to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of numerous protective genes. mdpi.com this compound has been shown to promote the nuclear translocation of Nrf2 and enhance the expression of Nrf2-targeted antioxidant genes in macrophages. atsjournals.org
A major downstream target of Nrf2 activation is Heme Oxygenase-1 (HO-1) , a critical enzyme with potent antioxidant and anti-inflammatory functions. nih.govjcpjournal.org Research has demonstrated that this compound treatment leads to:
Increased expression of HO-1 in macrophages and bronchial epithelial cells. atsjournals.orgresearchgate.net
Upregulation of catalase and HO-1 enzymes in animal models of colonic inflammation, augmenting antioxidant defense mechanisms. nih.gov
Modulation of the Nrf2/HO-1 pathway, which contributes to its protective effects against oxidative stress-induced injury. frontiersin.orgmedchemexpress.eu
This induction of the Nrf2/HO-1 axis is a crucial mechanism by which this compound provides sustained protection against oxidative damage. frontiersin.orgatsjournals.org
Glutathione (B108866) (GSH) is the most abundant non-protein thiol in cells and is fundamental to maintaining cellular redox homeostasis. nih.gov It directly neutralizes ROS and is a critical cofactor for several antioxidant enzymes. mdpi.com this compound contributes to cellular redox balance by supporting the glutathione system. scirp.org
Studies have shown that this compound can:
Increase the total intracellular concentration of GSH. researchgate.net
Promote the activity of GSH and superoxide (B77818) dismutase (SOD). nih.gov
Regulate glutathione biosynthesis, which is a key feature of thiol-based antioxidant drugs. nih.gov
By bolstering the cellular pool of GSH, this compound enhances the cell's capacity to buffer against oxidative insults and maintain a healthy redox state. scirp.orgnih.gov
Oxidative stress is a well-known trigger of apoptosis, or programmed cell death. frontiersin.org By mitigating oxidative damage, this compound exerts anti-apoptotic effects, promoting cell survival. medchemexpress.eu Research findings indicate that this compound can inhibit apoptosis induced by oxidants like hydrogen peroxide in human airway epithelial cells. nih.govdrugbank.com
The mechanisms for this anti-apoptotic action include:
Activation of Pro-Survival Pathways : this compound has been found to activate the protein kinase B (Akt) signaling pathway, which promotes cell survival and inhibits apoptosis. drugbank.com
Modulation of Apoptotic Proteins : In animal models of ulcerative colitis, this compound displayed anti-apoptotic properties by reducing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein BCL-2. frontiersin.orgnih.gov
Inhibition of Caspase Activation : It has been shown to reduce the activation of caspase-3 and caspase-9, key executioner enzymes in the apoptotic cascade, in tracheal epithelial cells exposed to oxidative stress. nih.gov
These actions collectively prevent premature cell death in tissues subjected to high levels of oxidative stress. frontiersin.org
Support of Glutathione Synthesis and Cellular Redox Balance
Antiviral Mechanisms
This compound has demonstrated antiviral activity against several common respiratory viruses, including human rhinovirus, respiratory syncytial virus (RSV), and influenza virus. scirp.orgnih.gov Its mechanisms are not directed at killing the virus itself but rather at interfering with the viral life cycle, particularly the initial stages of infection. youtube.com
The primary antiviral action of this compound involves hindering the ability of viruses to enter host cells and replicate their genetic material. atsjournals.orgnih.gov This is accomplished through several effects on host cells:
Inhibition of Viral Entry : this compound can reduce the expression of intercellular adhesion molecule-1 (ICAM-1), a receptor used by rhinoviruses to enter human tracheal epithelial cells. nih.gov It has also been shown to inhibit influenza A virus infection by reducing the expression of its receptor, sialic acid, and by decreasing the number of acidic endosomes from which the viral RNA enters the cytoplasm. nih.gov
Inhibition of Viral Replication : Once a virus has entered a cell, it must replicate its genome to produce new virions. nih.gov this compound has been observed to reduce the levels of viral RNA and viral titers for influenza A virus in infected epithelial cells, suggesting it inhibits processes subsequent to viral entry. nih.govnih.gov It also reduces viral replication in animal models infected with the influenza virus. atsjournals.org
Table 2: Antiviral Mechanisms of this compound
| Virus | Mechanism of Action | Research Finding | Source(s) |
| Human Rhinovirus | Inhibition of Viral Entry | Reduces expression of the cellular receptor ICAM-1, inhibiting viral entry into endosomes. | drugbank.comnih.gov |
| Influenza A Virus | Inhibition of Viral Entry & Replication | Reduces expression of the sialic acid receptor and the number of acidic endosomes. Decreases viral titers and RNA levels. | nih.govnih.gov |
| Respiratory Syncytial Virus (RSV) | Anti-inflammatory | Reduces the release of inflammatory cytokines in infected tracheal epithelial cells. | nih.gov |
Reduction of Intercellular Adhesion Molecule-1 (ICAM-1) Levels
Modulation of Host Immune Response to Viral Infections
A key aspect of this compound's pharmacodynamics is its ability to modulate the host's inflammatory and immune responses to viral pathogens. mdpi.comnih.gov Viral infections often trigger an aggressive inflammatory cascade, leading to the release of numerous cytokines that can contribute to tissue damage and symptomatology. This compound helps to temper this response.
Studies have shown that this compound can reduce the production and release of several pro-inflammatory cytokines. mdpi.comersnet.org For instance, in human tracheal epithelial cells infected with Respiratory Syncytial Virus (RSV), this compound decreased the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). mdpi.comnih.gov A similar dampening effect on IL-6 and IL-8 release has been observed in cells infected with rhinovirus. ersnet.org In the context of Influenza A virus infection, this compound has been found to reduce the concentrations of these same pro-inflammatory cytokines, an effect that is mediated, at least in part, through the inhibition of nuclear factor-kappa B (NF-κB) activation. mdpi.comnih.gov By mitigating this cytokine-driven inflammation, this compound helps to control the host's immune reaction, potentially reducing the severity of virally-induced respiratory symptoms. ersnet.orgscirp.org
Antibacterial Mechanisms
In addition to its antiviral effects, this compound demonstrates clear antibacterial mechanisms of action, primarily by hindering bacterial colonization and augmenting the efficacy of antibiotics.
The initial step in many bacterial respiratory infections is the adhesion of pathogens to the epithelial cells lining the airways. nih.govresearchgate.net this compound has been shown to effectively interfere with this process. mdpi.comtaylorandfrancis.com
In vitro experiments have demonstrated that this compound significantly reduces the adherence of several key respiratory pathogens to pharyngeal epithelial cells. nih.gov This has been specifically documented for:
Moraxella catarrhalis mdpi.comnih.gov
Streptococcus pneumoniae mdpi.comnih.govresearchgate.net
Non-typeable Haemophilus influenzae mdpi.com
The proposed mechanism involves the disruption or modification of bacterial receptor sites present on the surface of the epithelial cells. nih.govresearchgate.net Research in animal models has corroborated these findings; in rats chronically exposed to cigarette smoke, treatment with this compound led to a decreased airway load of Haemophilus influenzae, an effect linked to reduced bacterial adherence and improved clearance. nih.gov Some evidence also suggests that this compound can promote the detachment of bacteria that have already adhered to the epithelial lining. mdpi.com
| Bacterial Species | Effect of this compound on Adherence |
| Moraxella catarrhalis | Significantly reduced adherence to pharyngeal epithelial cells. nih.gov |
| Streptococcus pneumoniae | Reduced attachment to pharyngeal epithelial cells. mdpi.comnih.gov |
| Haemophilus influenzae | Reduced attachment and decreased airway load. mdpi.comnih.gov |
Another significant antibacterial mechanism of this compound is its ability to facilitate the delivery of antibiotics to the site of infection. scirp.orgpatsnap.com Evidence shows that when administered concomitantly, this compound increases the penetration of the antibiotic amoxicillin (B794) into bronchial secretions. mdpi.comnih.govnih.gov This effect has been observed in patients experiencing bacterial exacerbations of chronic bronchitis. nih.gov
The mechanism behind this enhanced penetration is thought to be the alteration of the physicochemical properties of sputum. nih.gov this compound modifies the composition of mucus glycoproteins, which likely reduces the viscosity and density of the secretions, thereby lowering the barrier for antibiotic diffusion. mdpi.comnih.gov By increasing the local concentration of antibiotics within the bronchial mucus, this compound can contribute to a more rapid and effective eradication of bacterial pathogens. nih.gov
Pharmacokinetics and Biotransformation of Carbocysteine
Absorption and Distribution Studies
Oral Absorption Characteristics
Carbocysteine (B602091) is rapidly and effectively absorbed from the gastrointestinal tract following oral administration. drugbank.compediatriconcall.com Its lysine (B10760008) salt form, S-carboxymethylcysteine-lysine (SCMC-Lys), is also available, where the lysine group is cleaved upon gastric absorption, releasing the active drug, S-carboxymethylcysteine (SCMC). nih.govmdpi.com However, the bioavailability of this compound is considered low, at less than 10% of the administered dose. e-lactancia.orgmedicines.org.uk This low bioavailability is likely due to metabolism within the gastrointestinal lumen and a significant first-pass effect in the liver. e-lactancia.orgmedicines.org.uk The absorption kinetics of this compound follow a one-compartment open model. nih.govnih.govhpra.ie
Tissue Penetration and Concentration in Respiratory Mucus and Lung Tissue
A key aspect of this compound's therapeutic action is its ability to penetrate target tissues. Studies have shown that this compound effectively penetrates lung tissue and respiratory mucus. drugbank.compediatriconcall.comnih.govmdpi.comnih.govmims.cominvivochem.com Maximum concentration in the mucus is typically reached approximately two hours after oral administration, suggesting a direct local action within the respiratory tract. medicines.org.ukhpra.ie This localized concentration contributes to its mucoregulatory effects.
Plasma Half-Life and Peak Serum Concentrations
Following oral intake, peak serum concentrations of this compound are generally achieved within 1 to 2 hours. drugbank.comnih.govmdpi.commedicines.org.uknih.govhpra.ienih.govmdpi.comhpra.ie Specifically, some sources indicate a peak time ranging from 1 to 1.7 hours. drugbank.comnih.govnih.gov The plasma half-life of this compound is approximately 1.33 hours. drugbank.comnih.govmdpi.comnih.gov One study reported a slightly broader range for the elimination half-life of 1.4 to 2.5 hours. mims.com
Pharmacokinetic Parameters of this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Time to Peak Serum Concentration (Tmax) | 1 to 2 hours | drugbank.comnih.govmdpi.commedicines.org.uknih.govhpra.ienih.govmdpi.comhpra.ie |
| Plasma Half-Life (t½) | ~1.33 hours | drugbank.comnih.govmdpi.comnih.gov |
| Bioavailability | <10% | e-lactancia.orgmedicines.org.uk |
| Apparent Volume of Distribution | ~60 liters | hpra.ie |
Metabolism and Biotransformation Pathways
The metabolism of this compound is complex and exhibits significant inter-individual variation. nih.gov Several metabolic pathways have been identified, leading to the formation of pharmacologically inactive derivatives. drugbank.commdpi.comnih.govinvivochem.com This variability can be attributed in part to genetic polymorphisms, particularly in sulfoxidation capacity. drugbank.commdpi.comnih.govinvivochem.com The primary routes of biotransformation include acetylation and decarboxylation. drugbank.commdpi.comnih.govmims.cominvivochem.com
Two key cytosolic enzymes involved in this compound metabolism are cysteine dioxygenase and phenylalanine 4-hydroxylase. drugbank.commdpi.comnih.govinvivochem.com Reduced activity of these enzymes due to genetic factors can lead to increased exposure to the drug. drugbank.commdpi.comnih.govinvivochem.com
Acetylation
Acetylation is one of the identified metabolic pathways for this compound. drugbank.commdpi.comnih.govmims.cominvivochem.com This process involves the addition of an acetyl group to the this compound molecule.
Decarboxylation
Decarboxylation is another significant biotransformation pathway for this compound. drugbank.commdpi.comnih.govmims.cominvivochem.com This metabolic step involves the removal of a carboxyl group from the molecule. While sulfoxidation was initially thought to be a major pathway, some research indicates it is not a significant route of metabolism. nih.gov Instead, a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has been identified. drugbank.comnih.govnih.gov
Sulfoxidation and Genetic Polymorphism
Sulfoxidation is a primary metabolic route for this compound. nih.gov However, the efficiency of this pathway can vary significantly among individuals due to genetic factors. nih.govinvivochem.commedicaldialogues.in
Two principal cytosolic enzymes have been identified as responsible for the sulfoxidation of this compound: cysteine dioxygenase and phenylalanine 4-hydroxylase. nih.govinvivochem.comdrugbank.com The structural similarity of this compound to cysteine suggests that it may act as a competitive substrate for cysteine dioxygenase. researchgate.net Phenylalanine 4-mono-oxygenase is also believed to play a significant role in the oxidation of this compound. researchgate.net These enzymes facilitate the conversion of this compound into its S-oxide metabolites. researchgate.net
Significant inter-individual differences in the ability to metabolize this compound through sulfoxidation have been observed, a phenomenon attributed to genetic polymorphism. nih.govinvivochem.comdrugbank.com This variation can lead to reduced metabolism in some individuals, resulting in increased exposure to the parent drug. nih.govinvivochem.comdrugbank.com Such metabolic discrepancies may explain the variable clinical responses seen among patients. nih.govdrugbank.com Studies involving pedigree and twin pairs have suggested that this variability is a genetically controlled trait, though environmental factors may also play a role. researchgate.net This inherited trait does not appear to be related to gender or age. researchgate.net
Role of Cysteine Dioxygenase and Phenylalanine 4-hydroxylase
Ester Glucuronidation
Ester glucuronidation is another identified metabolic route for this compound. researchgate.netnih.gov This process involves the conjugation of this compound with glucuronic acid, forming a carboxylic acid ester glucuronide that can be excreted in the urine. nih.gov A study involving 166 human volunteers who received an oral dose of S-carboxymethyl-L-cysteine found that 105 of them excreted a detectable drug glucuronide. nih.gov The amount of this glucuronide accounted for 0.5% to 11.5% of the total dose recovered in the urine collected over 8 hours. nih.gov Interestingly, 61 of the volunteers did not excrete any detectable levels of the glucuronide. nih.gov
Identification of Novel Metabolites (e.g., S-(carboxymethylthio)-L-cysteine (CMTC))
While sulfoxidation is widely considered a major metabolic pathway, research has also identified other metabolites. nih.govdrugbank.com One notable discovery was the identification of a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC). nih.govdrugbank.comchemicalbook.inpharmacompass.com In the study that identified CMTC, no cysteinyl sulfoxide (B87167) metabolites were found in the urine of the subjects, suggesting alternative or more complex metabolic routes than previously understood. nih.govdrugbank.comchemicalbook.inpharmacompass.com
Excretion Routes and Elimination Kinetics
This compound is primarily eliminated from the body via the kidneys. medicaldialogues.innih.gov A significant portion of an orally administered dose, estimated to be between 30% and 60%, is excreted unchanged in the urine. nih.govinvivochem.commedicaldialogues.indrugbank.comnih.gov The remainder is eliminated as various metabolites formed through the pathways described above. medicaldialogues.inhiv-druginteractions.org
The elimination of this compound from the plasma follows a relatively rapid course, with a reported plasma half-life of approximately 1.33 to 1.87 hours. invivochem.commedicaldialogues.indrugbank.com
Research on Therapeutic Efficacy of Carbocysteine
Chronic Obstructive Pulmonary Disease (COPD)
COPD is a progressive lung disease that makes breathing difficult. Research has explored the role of carbocysteine (B602091) in mitigating various aspects of this chronic condition.
Reduction of Exacerbation Frequency and Severity
A significant body of evidence points to the efficacy of long-term this compound use in reducing the frequency of exacerbations in COPD patients. researchgate.netdovepress.comeuropeanreview.org A meta-analysis of four studies involving 1,357 patients demonstrated a notable decrease in the rate of total exacerbations with this compound compared to placebo. researchgate.netnih.gov Another key finding from this analysis was the reduction in the number of patients experiencing at least one exacerbation. researchgate.netdovepress.com
The PEACE study, a large-scale, randomized controlled trial, found that this compound treatment over a year led to a 24% decrease in the number of acute exacerbations compared to the placebo group. nih.gov Specifically, the this compound group experienced 1.01 exacerbations per patient-year, while the placebo group had 1.35. nih.gov Similarly, the CAPRI study and subsequent research by Paone et al. confirmed that this compound lysine (B10760008) salt significantly reduced the one-year exacerbation rate, an effect that was independent of concurrent inhaled corticosteroid (ICS) use. europeanreview.orgnih.gov
A 2019 Cochrane meta-analysis further solidified these findings, reporting a moderate, statistically significant reduction in the number of exacerbations per patient with long-term mucolytic use. nih.gov However, it is worth noting that some studies have shown no significant difference in exacerbation rates, particularly in patients with mild-to-moderate COPD. nih.govarchbronconeumol.org
Table 1: Effect of this compound on COPD Exacerbations
| Study/Analysis | Number of Patients | Key Finding on Exacerbation Rate |
|---|---|---|
| Meta-analysis (Zeng et al., 2017) | 1,357 | Decreased risk of total exacerbations (-0.43 vs. placebo). researchgate.netnih.gov |
| PEACE Study | >700 | 24% reduction in exacerbations vs. placebo over one year. nih.gov |
| CAPRI Study | Not specified | Significant reduction in 1-year exacerbation rate, independent of ICS use. nih.gov |
| Paone et al. | 155 | Significant reduction in 1-year exacerbation rate with this compound lysine salt. europeanreview.orgnih.gov |
| Cochrane Meta-analysis (2019) | 10,377 | Moderate reduction in the number of exacerbations. nih.gov |
Impact on Lung Function Parameters (e.g., FEV1)
The impact of this compound on lung function parameters, such as the forced expiratory volume in one second (FEV1), has yielded mixed results. Several systematic reviews and meta-analyses have concluded that there is no significant difference in FEV1 between patients treated with this compound and those receiving a placebo. researchgate.netdovepress.comnih.gov
However, some individual studies suggest a potential benefit. A pilot study on patients with mild acute exacerbations of COPD reported that this compound treatment improved both FEV1 and forced expiratory flow between 25% and 75% of forced vital capacity (FEF25-75%). nih.gov The authors of this study noted that improvements in functional parameters due to mucolytic drugs have not been consistently observed in all COPD patient populations. nih.gov
Improvement in Health-Related Quality of Life
Multiple studies have indicated that this compound can lead to improvements in the health-related quality of life (HRQoL) for individuals with COPD. researchgate.netdovepress.comeuropeanreview.org A meta-analysis found that this compound significantly improved HRQoL, as measured by the St. George's Respiratory Questionnaire (SGRQ). dovepress.comnih.gov The observed improvement surpassed the minimum clinically important difference for the SGRQ. dovepress.com
The PEACE study also identified an improvement in quality of life as a secondary endpoint, noting a statistically significant decrease in the SGRQ score. nih.gov An observational study further supported these findings, reporting that daily administration of this compound for 12 months improved the quality of life in out-patients with COPD.
Effects on Airway Inflammation Markers in COPD
This compound has demonstrated anti-inflammatory properties that may contribute to its therapeutic effects in COPD. dovepress.comeuropeanreview.org Research has shown that this compound can reduce levels of inflammatory markers. For instance, it has been found to decrease exhaled interleukin-6 (IL-6) and 8-isoprostane in COPD patients. europeanreview.org
A pilot study involving patients with mild acute exacerbations of COPD found that this compound treatment led to a reduction in circulating levels of miR-21 and IL-8, and an increase in soluble Receptor for Advanced Glycation End Products (sRAGE). nih.gov In a mouse model of COPD, this compound administration, particularly at higher doses, was shown to attenuate the infiltration of inflammatory cells and reduce the levels of pro-inflammatory cytokines such as KC, IL-6, and tumor necrosis factor-alpha (TNF-α) in the lungs. dovepress.com These anti-inflammatory actions are believed to play a crucial role in the long-term management of COPD and the prevention of exacerbations. atsjournals.org
Acute Respiratory Tract Infections (ARTIs)
This compound is also utilized in the management of acute respiratory tract infections, primarily for its ability to alleviate symptoms associated with mucus production.
Efficacy in Reducing Cough and Expectoration
In the context of acute respiratory tract infections, this compound has been shown to be effective in reducing cough and aiding expectoration. A systematic review and meta-analysis focusing on patients without underlying chronic conditions found that this compound provided clinical benefits. scirp.org The analysis revealed a lower percentage of cough events in the this compound group (15.8%) compared to the placebo group (27.2%). scirp.org Furthermore, on the seventh day of treatment, the rate of expectoration was lower in the this compound group (18.37%) versus the placebo group (33.3%), suggesting an improvement in mucus clearance. scirp.orgscirp.org
Another systematic review that included pediatric patients found that acetylcysteine and this compound demonstrated some benefit in reducing cough by day seven of treatment, although the clinical relevance was noted as potentially small. nih.govcochrane.org
Adjunctive Therapy in Viral and Bacterial ARTIs
This compound is recognized for its therapeutic benefits as an adjunctive therapy in acute respiratory tract infections (ARTIs) of both viral and bacterial origin. scirp.org Its efficacy stems from a combination of muco-regulatory, anti-inflammatory, and antioxidant properties. scirp.orgscirp.org The compound's primary action is to regulate the synthesis of sialomucins and fucosins in bronchial secretions, which alters the rheological properties of mucus, making it less viscous and easier to clear. mdpi.com This improved mucociliary clearance helps to contain the spread of viruses from the upper to the lower respiratory tract. mdpi.comnih.gov
Research has demonstrated that this compound possesses direct antiviral effects against common respiratory pathogens like human rhinovirus, respiratory syncytial virus (RSV), and the influenza virus. scirp.orgmdpi.com It can reduce the expression of intercellular adhesion molecule-1 (ICAM-1), a receptor used by a large group of rhinoviruses to enter cells. scirp.orgnih.gov Furthermore, this compound has been shown to limit the inflammatory response triggered by viral infections by reducing the concentration of pro-inflammatory cytokines. mdpi.com
In the context of bacterial infections, which often occur as a secondary complication to viral illnesses, this compound demonstrates significant utility. scirp.org It has been shown to inhibit the adhesion of bacteria, such as Streptococcus pneumoniae and non-typeable Haemophilus influenzae, to respiratory epithelial cells, a critical first step in the infection process. nih.govresearchgate.net By preventing bacterial attachment, this compound helps to limit superimposed bacterial infections. scirp.orgnih.gov Additionally, some evidence suggests that this compound can enhance the penetration of antibiotics through the blood-bronchial barrier, potentially improving the efficacy of concurrent antibiotic treatment. scirp.orgscirp.org
Influence on Symptom Resolution and General Condition
Studies evaluating this compound as an adjunctive treatment for ARTIs have shown a positive effect on the resolution of symptoms and the improvement of the patient's general condition. scirp.orgscirp.org A systematic review and meta-analysis highlighted the clinical benefits of this compound in treating acute bronchopulmonary and otorhinological conditions. scirp.org
Bronchial Asthma
While much of the research on this compound has focused on chronic obstructive pulmonary disease (COPD), its mechanisms of action are also relevant to the pathophysiology of bronchial asthma. mdpi.comnih.gov Asthma is a chronic inflammatory disease characterized by bronchial hypersecretion, airway inflammation, and structural changes known as airway remodeling. mdpi.com
Airway Remodeling Inhibition
Airway remodeling in asthma involves structural changes like subepithelial fibrosis, collagen deposition, and an increase in airway smooth muscle mass, which contribute to persistent airflow limitation. nih.gove-century.us Transforming growth factor-beta 1 (TGF-β1) is a key cytokine implicated in this process. mdpi.comnih.gov
Preclinical studies using mouse models of asthma have demonstrated that this compound can inhibit airway remodeling. nih.govnih.gov In these studies, this compound administration led to a significant reduction in collagen fiber deposition in the airway tissues of asthmatic mice. e-century.usnih.gov This structural improvement was associated with the compound's ability to suppress the expression of TGF-β1 in both lung tissue and bronchoalveolar lavage fluid. mdpi.comnih.govnih.gov Research indicates a significant positive correlation between TGF-β1 expression and the degree of collagen deposition, suggesting that by down-regulating TGF-β1, this compound can mitigate the fibrotic aspects of airway remodeling. nih.gov
Table 1: Effect of this compound (SCMC) on Airway Remodeling in a Mouse Model of Asthma This table summarizes findings from a study investigating the effects of S-carboxymethylcysteine (SCMC) on ovalbumin (OVA)-induced airway remodeling in mice. Data is illustrative of the research findings.
| Parameter | Control Group | Asthma Model Group (OVA) | Asthma Model + SCMC |
|---|---|---|---|
| Collagen Fiber Deposition Area | Baseline | Significantly Increased | Significantly Reduced vs. OVA Group |
| TGF-β1 Protein Expression (in BALF) | Baseline | Significantly Elevated | Significantly Inhibited vs. OVA Group |
| TGF-β1 mRNA Expression (in Lung Tissue) | Baseline | Significantly Elevated | Significantly Inhibited vs. OVA Group |
Restoration of Depressed Neural Endopeptidase (NEP) Activity
Neural endopeptidase (NEP) is an enzyme located on the surface of airway epithelial cells that plays a crucial role in degrading inflammatory tachykinins, such as substance P. nih.gov In inflammatory airway diseases like asthma, the epithelium is often damaged, leading to reduced NEP activity. nih.govnih.gov This depression of NEP activity results in an accumulation of tachykinins, which can potentiate cough, mucus secretion, and bronchoconstriction. nih.gov
Animal models of allergic bronchitis have shown that this compound can effectively restore the depressed NEP activity in tracheal tissue. nih.govresearchgate.net This restoration is linked to the compound's ability to promote the repair of airway epithelium damaged by the allergic reaction. researchgate.net By normalizing NEP levels, this compound helps to counterbalance the pro-inflammatory effects of tachykinins, thereby reducing cough hypersensitivity. nih.govresearchgate.net
Increase in Cough Threshold
Chronic cough is a primary and often debilitating symptom of bronchial asthma. mdpi.comnih.gov The heightened cough sensitivity in asthmatics is partly attributed to the aforementioned depression of NEP activity and airway inflammation. nih.gov this compound has been shown to directly address this by increasing the cough threshold, meaning a stronger stimulus is required to provoke a cough. researchgate.net
A double-blind, placebo-controlled, crossover clinical trial involving patients with stable asthma investigated the effect of a four-week treatment with this compound on cough sensitivity. nih.govnih.gov The cough threshold was measured using inhaled capsaicin (B1668287), a known cough-inducing agent. researchgate.net The results demonstrated that this compound significantly increased the capsaicin cough threshold compared to both placebo and another mucoregulatory drug, ambroxol (B1667023) hydrochloride. nih.govnih.gov These findings suggest that this compound offers a therapeutic option for managing cough in asthmatic patients, particularly those with cough-variant asthma. nih.govresearchgate.net
Table 2: Clinical Trial Data on Capsaicin Cough Threshold in Asthmatic Patients This table presents the geometric mean values of the capsaicin cough threshold from a clinical study after four weeks of treatment. A higher value indicates a reduced cough sensitivity.
| Treatment Group | Geometric Mean Cough Threshold (μM) | 95% Confidence Interval |
|---|---|---|
| Baseline | 12.8 | 5.5, 29.6 |
| Placebo | 11.0 | 4.4, 27.5 |
| This compound | 21.0 | 8.8, 50.2 |
| Ambroxol Hydrochloride | 11.6 | 5.8, 23.3 |
Other Investigational Therapeutic Applications
Beyond its established use in respiratory disorders characterized by excessive mucus, research into this compound's therapeutic potential is ongoing in other areas. Its antioxidant and anti-inflammatory properties are the primary drivers of this expanded investigation. researchgate.net
One notable area is its application in the treatment of bronchiectasis , a chronic condition involving permanent dilation of the bronchi. A patent application has described the use of this compound for preventing or treating bronchiectasis by substantially inhibiting the oxidative stress and inflammatory injury characteristic of the disease. google.com
This compound has also been investigated for its potential role in managing symptoms associated with cancer cachexia . researchgate.net Additionally, due to its antiviral, antioxidant, and anti-inflammatory effects, this compound was considered as a potential supportive therapy during the COVID-19 pandemic to improve mucociliary clearance and mitigate the inflammatory response associated with SARS-CoV-2 infection. mdpi.comnih.gov
Cancer Cachexia
This compound has been investigated as a component of multi-modal therapeutic approaches for cancer cachexia, a multifactorial syndrome characterized by weight loss, muscle wasting, and systemic inflammation. researchgate.netwww.nhs.uk Research suggests that the antioxidant and anti-inflammatory properties of this compound may help counteract some of the symptoms associated with this condition. mdpi.comnih.govnih.gov
A significant portion of the research comes from studies evaluating combination therapies. In a phase II nonrandomized study, 40 patients with advanced cancer suffering from cancer-related anorexia/cachexia syndrome were treated with a comprehensive regimen for 16 weeks. This treatment included pharmaconutritional support, medroxyprogesterone (B1676146) acetate, the selective cyclooxygenase-2 inhibitor Celecoxib, and an antioxidant cocktail containing alpha-lipoic acid, vitamin E, vitamin A, vitamin C, and this compound lysine salt. service.gov.uk
The table below summarizes the key findings from the phase II study on the integrated treatment approach for cancer cachexia. service.gov.uk
| Evaluated Parameter | Outcome of Integrated Treatment (including this compound) |
| Clinical Response | 5 patients improved, 3 remained stable, 6 worsened. |
| Lean Body Mass (LBM) | An increase was observed. |
| Laboratory Variables | - Reactive Oxygen Species (ROS) decreased significantly.- Proinflammatory Cytokines (IL-6, TNF-α) decreased significantly. |
| Quality of Life (QoL) | Comprehensively improved following the treatment. |
Data sourced from a phase II nonrandomized study involving patients with advanced cancer and cachexia. service.gov.uk
Cardiovascular Risk Mitigation (e.g., Platelet Activation, Endothelial Inflammation)
This compound's antioxidant and anti-inflammatory properties have been studied for their potential to mitigate cardiovascular risk factors, particularly those related to endothelial dysfunction and inflammation. nih.govresearchgate.net Endothelial dysfunction is a key factor in the development of atherosclerosis and is often driven by inflammation and oxidative stress. nih.gov
Research has shown that this compound administration can exert protective effects by reducing inflammation-associated endothelial dysfunction. researchgate.net In laboratory studies, adding this compound to endothelial cell cultures significantly reduced the concentration of xanthine (B1682287) oxidase products, which are involved in oxidative stress. nih.gov This suggests a mechanism for attenuating endothelial injury. nih.gov
A clinical trial involving patients with Obstructive Sleep Apnea Syndrome (OSAS), a condition linked to oxidative stress and increased cardiovascular risk, provided further evidence. plos.org Patients treated with oral this compound showed significant improvements in endothelial function. plos.org Notably, the treatment led to a reduction in the carotid intima-media thickness (IMT), a measurement used to assess the extent of atherosclerosis. plos.org A decrease in IMT is associated with a lower risk of future cardiovascular events. plos.org
Furthermore, this compound has been shown to reduce the expression of platelet-activating factor receptor (PAFR) mRNA and protein levels. nih.gov While this finding was in the context of reducing bacterial adherence, PAFR is intrinsically linked to the processes of platelet activation, a key event in thrombosis and inflammation. nih.gov In conditions like Chronic Obstructive Pulmonary Disease (COPD), the systemic spillover of inflammatory mediators can prompt platelet activation and endothelial inflammation, increasing cardiovascular risk; this compound's ability to reduce COPD exacerbations may help mitigate this. nih.gov
The table below details the findings from the clinical trial on this compound use in OSAS patients. plos.org
| Parameter | Result of this compound Treatment |
| Endothelial Function | Significantly improved. |
| Oxidative Stress | Reduced. |
| Carotid Intima-Media Thickness (IMT) | Reduced from a mean of 0.71 mm to 0.66 mm. |
| Respiratory & Snoring Parameters | Significantly improved. |
Data from a randomized clinical trial investigating the effects of oral this compound in patients with moderate to severe Obstructive Sleep Apnea Syndrome. plos.org
Potential Role in SARS-CoV-2 Infection and Post-Exposure Prophylaxis
The potential utility of this compound in the context of SARS-CoV-2 infection has been proposed based on its established mucolytic, antioxidant, and anti-inflammatory activities. researchgate.netnih.gov While direct clinical trials on its efficacy against COVID-19 are limited, its mechanisms of action suggest several plausible benefits. nih.govatsjournals.org
This compound has demonstrated antiviral effects against other respiratory viruses, including human rhinovirus, respiratory syncytial virus (RSV), and the influenza virus. researchgate.netnih.gov One of its key actions is influencing ciliary motility in the upper airways, which is the primary site of SARS-CoV-2 infection. researchgate.netnih.gov By improving mucociliary clearance, this compound could help contain the viral spread towards the lower respiratory tract. researchgate.netnih.gov
The compound's ability to reduce oxidative stress and limit superimposed bacterial infections, as documented in patients with COPD, is also considered relevant. researchgate.netnih.govatsjournals.org SARS-CoV-2 infection is characterized by an excessive inflammatory response and oxidative stress, which this compound may help to alleviate. nih.gov For these reasons, it has been suggested that this compound could be considered for both post-exposure prophylaxis and as part of an early-phase treatment regimen for COVID-19. nih.govatsjournals.org
The postulated mechanisms for this compound's potential role in managing SARS-CoV-2 infection are summarized below.
| Postulated Mechanism | Rationale |
| Antiviral Effects | Has shown activity against other respiratory viruses (e.g., rhinovirus, influenza), suggesting a potential to interfere with viral processes. researchgate.netnih.govnih.gov |
| Improved Mucociliary Clearance | Enhances mucus clearance from the upper airways, potentially limiting the progression of the virus to the lungs. researchgate.netnih.gov |
| Anti-inflammatory & Antioxidant Activity | May counteract the excessive inflammation and oxidative stress that are hallmarks of severe COVID-19. nih.govatsjournals.org |
| Limiting Bacterial Superinfection | Reduces the risk of secondary bacterial infections, a common complication in severe respiratory viral illnesses. nih.govnih.govatsjournals.org |
Potential in Stretch Marks Treatment (as a cosmetic product component)
This compound (as carboxymethylcysteine) has been identified as a promising ingredient in cosmetic formulations for improving the appearance of stretch marks (striae distensae). researchgate.netsemanticscholar.org Although not a medical concern, stretch marks can cause psychological distress, driving demand for effective topical treatments. researchgate.net
A randomized, blind-observer, split-body study was conducted on 33 women to evaluate the efficacy of a product, P-3059, containing carboxymethylcysteine, Vitamin E, and sweet almond oil. researchgate.netsemanticscholar.org The product was applied twice daily for 8 weeks to an area with stretch marks, while a symmetric area was left untreated as a control. researchgate.netsemanticscholar.org
The results showed a statistically significant improvement in the physical characteristics of the stretch marks in the treated area. researchgate.netsemanticscholar.org Using the validated Observer Scar Assessment Scale (OSAS), researchers noted significant enhancements in the thickness, relief, and pliability of the striae compared to both the baseline and the untreated area. researchgate.netsemanticscholar.org A patent has also been filed for the use of carboxymethylcysteine in topical compositions to improve the structure and appearance of skin affected by stretch marks. nih.gov
The table below presents the key efficacy results from the clinical study on the this compound-containing cosmetic product. researchgate.netsemanticscholar.org
| Assessment Parameter (Observer Scar Assessment Scale) | Percentage of Subjects with Improvement in Treated Area | Statistical Significance (p-value vs. untreated) |
| Striae Thickness | 53% | p = 0.0007 |
| Striae Relief | 44% | p = 0.0076 |
| Striae Pliability | 63% | p = 0.0435 |
Data from a randomized, blind observer study on 33 women over an 8-week treatment period. researchgate.netsemanticscholar.org
Safety Profile and Pharmacovigilance in Research
Adverse Event Reporting and Analysis in Clinical Trials
The PEACE study, a large-scale, one-year trial with over 700 COPD patients, reported that the nature and incidence of adverse events were similar between the carbocysteine (B602091) and placebo groups, reinforcing its good tolerability for long-term use. nih.gov Similarly, a study on patients with bronchiectasis found that adverse effects, primarily mild gastrointestinal issues and headache, occurred in 15.6% of patients receiving this compound, none of which required discontinuation of the treatment. nih.govnih.gov
Post-marketing surveillance data from regulatory bodies like the National Pharmaceutical Regulatory Agency (NPRA) have also contributed to the safety profile of this compound. The NPRA has received reports of adverse drug reactions (ADRs) suspected to be related to this compound, including urticaria, pruritus, angioedema, and rash. npra.gov.my
Table 1: Summary of Adverse Event Findings in Major this compound Studies
| Study/Analysis | Patient Population | Key Findings on Adverse Events | Citation(s) |
|---|---|---|---|
| Systematic Review & Meta-Analysis | 1,357 COPD patients | No significant difference in adverse effects compared to placebo; most common events were gastrointestinal. | nih.govdovepress.com |
| PEACE Study | >700 COPD patients | Incidence and nature of adverse events were similar to placebo over a one-year period. | nih.gov |
| Bronchiectasis Study | 64 bronchiectasis patients | 15.6% of patients on this compound experienced mild, self-limiting adverse effects (GI issues, headache). | nih.govnih.govresearchgate.net |
| NPRA Surveillance | Post-marketing data | Reports include skin reactions like urticaria, pruritus, and angioedema. | npra.gov.my |
Gastrointestinal System Considerations
The most commonly reported adverse events associated with this compound in clinical research involve the gastrointestinal (GI) system. nih.govdovepress.com These effects are generally described as mild and transient. droracle.ai Symptoms such as nausea, stomach discomfort, diarrhea, and epigastric pain have been noted in various studies. droracle.ainih.govmdpi.com
In a study on patients with bronchiectasis, mild gastrointestinal effects like nausea and stomach upset were reported in about 15% of patients, but these did not necessitate stopping the treatment. mdpi.com Another study reported that mild gastric discomfort was an occasional side effect. nih.gov It is theorized that mucolytic agents, in general, could potentially disrupt the gastric mucosal barrier, which has led to cautions regarding their use. nih.govfdaghana.gov.gh As a result, this compound is contraindicated in patients with active peptic ulceration. nih.govnih.govnwlmcs.org In cases of overdose, gastrointestinal disturbance is the most probable symptom. fdaghana.gov.gh
Allergic Reactions and Hypersensitivity
While uncommon, allergic reactions and hypersensitivity to this compound have been reported in research and post-marketing data. droracle.ai These can manifest as skin reactions, including rash, urticaria (hives), pruritus (itching), angioedema, and fixed drug eruptions. nih.govnih.govpatsnap.compatsnap.com
More severe, though rare, reactions have been documented. The National Pharmaceutical Regulatory Agency (NPRA) has reviewed the potential risk of anaphylactic/anaphylactoid reactions and Severe Cutaneous Adverse Reactions (SCARs), such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), associated with cysteine derivatives like this compound. npra.gov.my In many of the reported SCARs cases, other medications were taken concurrently, which may have been contributing factors. npra.gov.my A case report has also described (L)-carbocisteine-induced pneumonia. nih.gov Patients are advised to stop the medication and seek medical help if signs of a serious hypersensitivity reaction occur. npra.gov.my
Cautionary Use in Specific Patient Populations (e.g., Gastric Ulcers, Pregnancy)
The use of this compound requires caution in certain patient populations based on research findings and theoretical risks.
Gastric Ulcers: Due to its potential to disrupt the gastric mucosal barrier, this compound is contraindicated for patients with active gastric or peptic ulcers. nih.govnih.govnwlmcs.org Caution is also advised for those with a history of gastroduodenal ulcers. nwlmcs.org
Pregnancy: There is limited data on the use of this compound in pregnant women. www.nhs.uke-lactancia.org Animal studies have been insufficient to fully determine reproductive toxicity. e-lactancia.org Consequently, it is generally not recommended during the first trimester of pregnancy. www.nhs.uk However, a multicenter prospective cohort study involving 588 women exposed to this compound in the first trimester found no increased risk of major birth defects compared to a control group. nih.govresearchgate.net The incidence of major birth defects was 1.2% in the this compound group versus 1.7% in the control group. nih.govresearchgate.net
Breastfeeding: It is not known how much this compound is excreted in human milk. www.nhs.uke-lactancia.org While it is considered unlikely to cause side effects in a nursing infant, alternative treatments with more established safety data during lactation may be preferred. www.nhs.uk
Pediatrics: Following a review by the French Health Agency which indicated a risk of worsening respiratory symptoms, mucolytics including this compound are contraindicated in children under two years of age. npra.gov.myhsa.gov.sg
Table 2: Recommendations for this compound Use in Specific Populations
| Patient Population | Recommendation and Rationale | Citation(s) |
|---|---|---|
| Active Gastric Ulcers | Contraindicated due to the theoretical risk of disrupting the gastric mucosal barrier. | nih.govnih.govnwlmcs.org |
| Pregnancy | Generally not recommended, especially in the first trimester, due to limited data, though one large cohort study showed no increased risk of birth defects. | www.nhs.uknih.govresearchgate.net |
| Breastfeeding | Use with caution as excretion in breast milk is unknown; unlikely to cause harm but other options may be preferred. | www.nhs.uke-lactancia.org |
| Children < 2 Years | Contraindicated due to risk of aggravating respiratory symptoms. | npra.gov.myhsa.gov.sg |
Long-Term Safety and Tolerability Studies
Several studies have investigated the long-term safety and tolerability of this compound, particularly in the context of chronic respiratory diseases like COPD.
The PEACE study, a one-year, randomized, double-blind, placebo-controlled trial, is a key piece of evidence. It demonstrated that this compound has good tolerability for long-term treatment, with the incidence and nature of adverse events being comparable to placebo. nih.gov A systematic review and meta-analysis also supported the long-term use of this compound, noting it was well-tolerated over treatment periods ranging from 6 to 12 months. nih.gov
In a study focusing on bronchiectasis, three months of this compound treatment was found to be well-tolerated. nih.govresearchgate.net Another review of 72 articles concluded that this compound represents a well-tolerated treatment with a favorable safety profile for COPD patients. droracle.ai While no significant toxicity has been reported from prolonged use in humans, some research notes that long-term studies specifically designed to assess disease progression or mortality are lacking. nih.gov
Methodological Approaches in Carbocysteine Research
In Vitro Studies
In vitro studies provide a foundational understanding of carbocysteine's effects at a cellular and molecular level. These experiments, conducted in a controlled laboratory setting, utilize various cell line models and assays to investigate the compound's interactions with biological systems.
The use of specific cell lines is crucial for modeling the human respiratory tract and studying the effects of This compound (B602091) on airway diseases. Human bronchial epithelial cells, such as the 16-HBE cell line, and human alveolar basal epithelial cells, like the A549 cell line, are among the most commonly used models. mdpi.comencyclopedia.pub
Human Bronchial Epithelial Cells (e.g., 16-HBE): These cells are used to simulate the conditions of the upper airways. Studies have shown that in 16-HBE cells stimulated with cigarette smoke extract (CSE), this compound can counteract pro-inflammatory effects by reducing the expression of Toll-like receptor 4 (TLR4) and the binding of lipopolysaccharide (LPS). mdpi.comencyclopedia.pub It has also been observed to decrease the release of interleukin-8 (IL-8) and neutrophil chemotactic activity. mdpi.comencyclopedia.pub
A549 cells: This cell line is often used to represent the distal airways. mdpi.com In A549 cells exposed to oxidative stress from hydrogen peroxide (H2O2), this compound has been shown to increase cell viability and decrease the levels of inflammatory markers like IL-6 and IL-8. mdpi.comnih.gov Furthermore, it can attenuate the activation of key signaling pathways involved in inflammation, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) and nuclear factor-kappa B (NF-κB) pathways. mdpi.comnih.govnih.gov
Table 1: Effects of this compound on Different Cell Line Models
| Cell Line | Stimulant | Key Findings | References |
| Human Bronchial Epithelial Cells (16-HBE) | Cigarette Smoke Extract (CSE) | Reduced TLR4 expression, LPS binding, IL-8 release, and neutrophil chemotaxis. | mdpi.comencyclopedia.pub |
| Human Alveolar Epithelial Cells (A549) | Hydrogen Peroxide (H2O2) | Increased cell viability; decreased LDH, IL-6, and IL-8 levels; attenuated ERK1/2 and NF-κB activation. | mdpi.comnih.gov |
| Human Alveolar Epithelial Cells (A549) | Tumor Necrosis Factor-α (TNF-α) | Suppressed inflammation by diminishing the release and mRNA expression of IL-6, IL-8, TNF-α, MCP-1, and MIP-1β. | nih.goveuropeanreview.org |
A variety of assays are employed to quantify the effects of this compound on key pathological processes.
Inflammation: Enzyme-linked immunosorbent assays (ELISAs) and quantitative real-time polymerase chain reaction (qRT-PCR) are used to measure the levels of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and TNF-α. nih.govnih.gov These assays have demonstrated that this compound can significantly reduce the production of these inflammatory mediators in airway epithelial cells. mdpi.comnih.govnih.gov The inhibition of the NF-κB and ERK1/2 MAPK signaling pathways appears to be a key mechanism for these anti-inflammatory effects. europeanreview.orgdrugbank.com
Oxidative Stress: The antioxidant properties of this compound are evaluated by measuring its ability to scavenge free radicals and its impact on cellular antioxidant defenses. researchgate.netnih.gov Studies have shown that this compound can act as a scavenger of reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and hydroxyl radicals (•OH). mdpi.com It also promotes the activity of cytoprotective molecules like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). nih.gov
Apoptosis: The effect of this compound on programmed cell death, or apoptosis, is often studied in the context of cellular damage. For instance, in tracheal epithelial cells exposed to H2O2, this compound has been shown to reduce apoptosis by inhibiting the activation of caspase-3 and caspase-9. mdpi.com It achieves this by activating the protein kinase B (Akt) phosphorylation pathway, which promotes cell survival. drugbank.com
The anti-viral activity of this compound has been investigated using in vitro models of infection with common respiratory viruses.
Rhinovirus: In human tracheal epithelial cells infected with rhinovirus, the major cause of the common cold, this compound has been shown to reduce viral titers and the amount of viral RNA within the cells. ersnet.org It achieves this by reducing the expression of intercellular adhesion molecule-1 (ICAM-1), the receptor used by the major group of rhinoviruses to enter cells. drugbank.comersnet.org It also inhibits the acidification of endosomes, a process necessary for the viral RNA to enter the cytoplasm. ersnet.org
Respiratory Syncytial Virus (RSV): this compound has been found to reduce the release of inflammatory cytokines like IL-1β, IL-6, and IL-8 in tracheal epithelial cells infected with RSV. nih.govmdpi.com This suggests that this compound can modulate the inflammatory response to RSV infection. mdpi.com
Influenza A Virus: Studies using human tracheal epithelial cells have demonstrated that this compound can inhibit influenza A virus infection. mdpi.comnih.gov It appears to work by reducing the expression of the virus's receptor, sialic acid with an α2,6-linkage (SAα2,6Gal), on the cell surface. nih.govatsjournals.orgresearchgate.net Additionally, it reduces the number of acidic endosomes, which are crucial for the entry of viral RNA into the cytoplasm. nih.govresearchgate.net
Table 2: Anti-viral Effects of this compound in In Vitro Models
| Virus | Cell Model | Key Findings | References |
| Rhinovirus (RV14) | Human Tracheal Epithelial Cells | Reduced viral titers, viral RNA, and ICAM-1 expression. Inhibited endosomal acidification. | ersnet.org |
| Respiratory Syncytial Virus (RSV) | Human Tracheal Epithelial Cells | Reduced release of IL-1β, IL-6, and IL-8. | nih.govmdpi.com |
| Influenza A Virus (H3N2) | Human Tracheal Epithelial Cells | Reduced viral titers, viral RNA, and expression of SAα2,6Gal receptor. Reduced number of acidic endosomes. | mdpi.comnih.govresearchgate.net |
The ability of this compound to interfere with the initial step of bacterial infection—adherence to host cells—has been examined in vitro. These studies have shown that this compound can reduce the attachment of several pathogenic bacteria to pharyngeal epithelial cells, including Moraxella catarrhalis and Streptococcus pneumoniae. nih.gov It is proposed that this compound may achieve this by disrupting bacterial receptor sites on the epithelial surface. Furthermore, this compound can reduce the expression of platelet-activating factor receptor (PAFR), which is used by S. pneumoniae for firm adherence. nih.gov However, some studies have reported no significant effect of this compound on the adherence of certain bacterial isolates to cultured mammalian cells. researchgate.net
Viral Infection Models (e.g., Rhinovirus, RSV, Influenza A Virus)
In Vivo Studies
In vivo studies using animal models are essential for understanding the effects of this compound in a whole biological system, providing insights that complement the findings from in vitro experiments.
Various animal models have been developed to mimic human respiratory diseases and to evaluate the therapeutic effects of this compound.
Asthmatic Mice: In mouse models of asthma induced by ovalbumin (OVA), this compound has been shown to alleviate airway remodeling. nih.govnih.gov It achieves this by inhibiting the expression of transforming growth factor-beta 1 (TGF-β1) in lung tissues, which leads to a reduction in collagen fiber deposition in the airways. nih.govnih.gov
SO2-exposed Rats: In rats exposed to sulfur dioxide (SO2) to induce airway inflammation, this compound has been demonstrated to counteract the increase in inflammatory cell infiltration and mucus cell numbers. mdpi.com It also helps to rebalance (B12800153) the altered sugar composition of mucus by regulating the levels of fucose and sialic acid. mdpi.com
Cigarette Smoke-exposed Rats: Rat models of chronic obstructive pulmonary disease (COPD) are often created through chronic exposure to cigarette smoke. researchgate.net In these models, this compound has been shown to reduce airway inflammation, mucus hypersecretion, and improve mucociliary clearance. researchgate.netnih.gov This leads to a decreased airway load of bacteria such as Haemophilus influenzae. researchgate.netnih.gov Furthermore, this compound has been found to reduce lung emphysema by preserving antioxidant mechanisms and diminishing cell apoptosis and the activity of matrix metalloproteinases (MMP-2 and MMP-9). mdpi.comresearchgate.net
Table 3: Effects of this compound in In Vivo Animal Models
| Animal Model | Disease Modeled | Key Findings | References |
| Asthmatic Mice | Asthma | Alleviated airway remodeling by inhibiting TGF-β1 expression and reducing collagen deposition. | nih.govnih.gov |
| SO2-exposed Rats | Airway Inflammation | Counteracted inflammatory cell infiltration and mucus cell proliferation; regulated mucus composition. | mdpi.com |
| Cigarette Smoke-exposed Rats | COPD | Reduced airway inflammation, mucus hypersecretion, and bacterial load; improved mucociliary clearance; reduced emphysema. | mdpi.comresearchgate.netnih.govresearchgate.net |
Assessment of Airway Hyper-reactivity and Inflammation
Clinical Research Methodologies
Randomized controlled trials (RCTs) are the cornerstone of clinical research on this compound, providing high-quality evidence for its efficacy. These studies are typically designed as double-blind, placebo-controlled trials to minimize bias. mdpi.com
A prominent example is the PEACE (Pathophysiological Effect of this compound in Chronic Obstructive Pulmonary Disease) study, a large-scale, multicenter RCT conducted in China. mdpi.comcentreformedicinesoptimisation.co.uk This trial enrolled over 700 patients with COPD who were randomized to receive either this compound or a placebo for one year. mdpi.com The primary outcome was the frequency of exacerbations. centreformedicinesoptimisation.co.uk Other endpoints included changes in lung function (FEV1) and health-related quality of life, often measured using validated questionnaires like the St. George's Respiratory Questionnaire (SGRQ). dovepress.comtandfonline.com
Other RCTs have investigated the effects of this compound in different patient populations and for various indications. For instance, trials have been conducted in patients with chronic bronchitis and bronchiectasis. nih.govscholarsresearchlibrary.com The duration of these trials is often several months to a year to adequately assess the impact on exacerbation frequency. dovepress.commdpi.com While some studies have shown a significant reduction in the rate of exacerbations with long-term this compound use, others have reported no significant differences in lung function parameters compared to placebo. centreformedicinesoptimisation.co.uknih.gov
Systematic reviews and meta-analyses play a crucial role in synthesizing the evidence from multiple RCTs to provide a more robust estimate of this compound's treatment effects. These reviews adhere to a predefined protocol for identifying, appraising, and synthesizing all relevant studies on a specific clinical question.
Several systematic reviews and meta-analyses have been published on the use of this compound and other mucoactive agents in chronic respiratory diseases. mdpi.comtandfonline.comresearchgate.net For example, a meta-analysis of four RCTs involving over 1,300 patients with COPD found that long-term treatment with this compound was associated with a significant reduction in the rate of exacerbations and an improvement in quality of life. dovepress.comtandfonline.comresearchgate.net These reviews often use statistical methods to pool data from individual studies, and the results are typically presented as a weighted mean difference or a risk ratio with 95% confidence intervals. dovepress.comtandfonline.com
Heterogeneity among studies, which can arise from differences in study populations, interventions, and outcome measures, is a key consideration in meta-analyses and is assessed using statistical tests like the I² statistic. dovepress.comtandfonline.com Subgroup analyses may be performed to explore the sources of heterogeneity and to determine if the treatment effect varies across different patient populations (e.g., by disease severity or smoking status). dovepress.com
Observational studies, including prospective and retrospective cohort studies, provide valuable insights into the effectiveness of this compound in a real-world clinical setting, complementing the findings from RCTs. mdpi.comresearchgate.netseejim.eu These studies enroll a broader patient population that may not meet the strict inclusion criteria of RCTs. nih.gov
For example, a prospective, observational study in Italy evaluated the long-term impact of this compound lysine (B10760008) salt on exacerbation rates in patients with COPD. mdpi.com Another observational study assessed the effects of long-term this compound use on the frequency and duration of exacerbations in patients with bronchiectasis. scholarsresearchlibrary.com These "real-life" studies are useful for understanding treatment patterns and outcomes in everyday clinical practice. scholarsresearchlibrary.comseejim.eu However, due to their non-randomized design, they are more susceptible to confounding factors and bias. nih.gov
Future Research Directions and Unanswered Questions
Identification of "Target" Patient Populations for Mucolytic Therapy
A significant challenge in the clinical application of carbocysteine (B602091) is the precise identification of patient populations who would benefit most from the therapy. nih.govmdpi.com The heterogeneity of patients in previous studies, coupled with variations in dosing and concurrent treatments, has made it difficult to define a clear "target" demographic. nih.govmdpi.com Future research should focus on designing studies that account for these limitations to better delineate the ideal candidates for mucolytic therapy. mdpi.com This includes patients with chronic obstructive pulmonary disease (COPD) and bronchiectasis who experience frequent exacerbations and significant mucus production. nih.govresearchgate.net
Phenotype-Specific Responses in COPD and Other Diseases
The concept of "treatable traits" and phenotype-specific responses is gaining traction in the management of chronic respiratory diseases. researchgate.netersnet.org For this compound, this means moving beyond a one-size-fits-all approach and identifying specific clinical or biological characteristics that predict a favorable response. In COPD, for instance, patients with a "frequent exacerbator" phenotype or those with chronic bronchitis may derive particular benefit. ersnet.orgersnet.org The asthma-COPD overlap (ACOS) represents another distinct phenotype where the anti-inflammatory properties of this compound could be advantageous. researchgate.net Future clinical trials should be designed to evaluate the efficacy of this compound in these well-defined patient subgroups to allow for a more personalized treatment approach. ersnet.org
Optimal Dosing Regimens and Treatment Durations
Determining the most effective dosing and duration of this compound therapy is crucial for maximizing its therapeutic benefits. Current guidelines and study protocols show variability. For instance, some studies in COPD have investigated long-term use, suggesting that prolonged administration may be necessary to achieve significant anti-inflammatory and antioxidant effects. nih.govmdpi.com One large-scale study in COPD patients used a daily dose of 1500 mg for a year and found a reduction in exacerbations. nih.gov Another study protocol for bronchiectasis recommended a treatment duration of six months. nih.gov However, for acute conditions, treatment duration is often much shorter, typically not exceeding 10 days unless directed by a physician. vinmec.com Further research is needed to establish evidence-based recommendations for optimal dosing and duration across different respiratory conditions and patient populations. nih.gov
Biomarker Identification for Oxidative Stress and Inflammation
This compound's antioxidant and anti-inflammatory properties are increasingly recognized as central to its therapeutic effects. researchgate.nettandfonline.com Identifying reliable biomarkers to monitor these effects could revolutionize its clinical use. Oxidative stress biomarkers, which are known to be elevated in the breath condensate, sputum, and blood of COPD patients, present a promising avenue. nih.gov Potential biomarkers of oxidative stress include 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), 8-isoprostane, and glutathione (B108866). mdpi.com For inflammation, key targets include pro-inflammatory cytokines like interleukin (IL)-6 and IL-8, as well as transcription factors such as NF-κB. nih.govarchbronconeumol.org
A pilot study in patients with mild acute exacerbated COPD demonstrated that this compound treatment could reduce circulating levels of miR-21 and IL-8, and increase soluble receptor for advanced glycation end products (sRAGE). nih.gov Future studies should aim to validate these and other biomarkers, such as malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD), to track the response to this compound therapy and potentially predict treatment efficacy. plos.org This would enable a more targeted and measurable approach to its use in clinical practice.
Influence of Genetic Factors and Ethnicity on Metabolism and Response
The metabolism of this compound can vary between individuals, and this variability may be influenced by genetic factors and ethnicity. researchgate.netresearchgate.net While early research suggested that sulfoxidation was a major metabolic pathway, later studies have indicated that it does not undergo significant S-oxidation. nih.gov Instead, other metabolic routes appear to be more prominent, and these may be subject to polymorphic influences and circadian rhythms. researchgate.net
Inter-ethnic differences in drug metabolism are well-documented for various medications due to genetic variations in metabolic enzymes like the cytochrome P450 (CYP) family. nih.govmdpi.com Although specific studies on this compound are limited, the potential for ethnic and genetic factors to influence its metabolism and, consequently, its therapeutic effect, is a critical area for future investigation. researchgate.netresearchgate.net Understanding these influences could lead to more personalized dosing strategies and improved treatment outcomes.
Combination Therapies and Synergistic Effects
Investigating the synergistic potential of this compound in combination with other therapeutic agents is a promising area of research. mdpi.com Its ability to enhance the penetration of antibiotics into bronchial secretions has been noted, suggesting a role in improving the efficacy of antibacterial treatments. mdpi.comscirp.org
Studies have also explored its combination with other anti-inflammatory and antioxidant drugs. tandfonline.com For example, research in an animal model of allergen-induced airway hyperresponsiveness showed that the combination of this compound and montelukast (B128269) had additive effects in reducing both airway hyperresponsiveness and inflammation. nih.govnih.gov The two drugs likely work through independent mechanisms, with this compound increasing Th1-type cytokines (IFN-γ and IL-12) and montelukast decreasing Th2-type cytokines (IL-4, IL-5, and IL-13). nih.govnih.gov Another area of interest is the combination of this compound with urea (B33335) in topical formulations for conditions like congenital ichthyosis, where it may have a synergistic keratolytic effect. elsevier.es Further research into these and other combination therapies is warranted to explore potential synergistic benefits.
Mechanisms of Action Elucidation beyond Mucolysis
While this compound is well-established as a mucolytic, its therapeutic efficacy is increasingly attributed to a broader range of pharmacological activities. mdpi.comscirp.orgpatsnap.com Extensive research has highlighted its significant antioxidant and anti-inflammatory properties. researchgate.nettandfonline.com
Key areas for further elucidation of its mechanisms include:
Anti-inflammatory Effects : this compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1, IL-6, and IL-8 and inhibit the pro-inflammatory transcription factor NF-κB. mdpi.commdpi.com It can also modulate airway inflammation by decreasing virus-induced cytokine production. europeanreview.org
Antioxidant Activity : The compound acts as a potent free radical scavenger, helps to restore intracellular glutathione (GSH) levels, and can increase the expression of antioxidant enzymes. mdpi.comscirp.org
Cytoprotective Effects : Research indicates that this compound can reduce cell apoptosis in tracheal epithelial cells. mdpi.com
Modulation of Cellular Processes : It has been found to influence the expression of intercellular adhesion molecule-1 (ICAM-1), which can reduce rhinovirus entry and bacterial adherence. researchgate.netscirp.org
Future research should continue to explore these non-mucolytic mechanisms to fully understand the therapeutic profile of this compound and to identify new potential clinical applications for chronic inflammatory conditions beyond the respiratory tract, such as cardiovascular and neurodegenerative disorders. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 8-isoprostane |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) |
| This compound |
| Dexamethasone (B1670325) |
| Glutathione (GSH) |
| IFN-γ |
| Interleukin (IL)-1 |
| Interleukin (IL)-4 |
| Interleukin (IL)-5 |
| Interleukin (IL)-6 |
| Interleukin (IL)-8 |
| Interleukin (IL)-12 |
| Interleukin (IL)-13) |
| Malondialdehyde (MDA) |
| Montelukast |
| Superoxide dismutase (SOD) |
Role in Emerging Respiratory Pathologies (e.g., Post-COVID Conditions)
The COVID-19 pandemic has left in its wake a significant number of individuals suffering from post-acute sequelae, often referred to as "long COVID." These conditions can involve persistent respiratory symptoms. Researchers are now exploring the potential of this compound as a supportive therapy for these patients.
The rationale for its use in post-COVID conditions stems from its known mechanisms of action. This compound has demonstrated antiviral effects against a range of respiratory viruses, including human rhinovirus, respiratory syncytial virus (RSV), and influenza virus. scirp.orgresearchgate.netnih.govnih.gov It is believed to interfere with the initial stages of viral infection by affecting ciliary motility in the upper airways, which is the primary site of infection for viruses like SARS-CoV-2. scirp.orgresearchgate.netnih.govnih.gov By enhancing mucus clearance, it may help to contain the spread of the virus to the lower respiratory tract. scirp.orgresearchgate.netnih.govnih.gov
Furthermore, this compound's antioxidant and anti-inflammatory properties could be beneficial in mitigating the prolonged inflammatory response and oxidative stress observed in some post-COVID patients. scirp.orgresearchgate.netnih.govnih.govmdpi.com It has been suggested that thiol-based agents like this compound might interfere with SARS-CoV-2's entry into airway epithelial cells by blocking the angiotensin-converting enzyme 2 (ACE2) receptor. mdpi.com While direct clinical data on this compound in COVID-19 patients is still limited, its established safety profile and relevant mechanisms of action make it a compelling candidate for further investigation in managing the respiratory complications of long COVID. mdpi.combmj.com
Development of Novel Formulations and Delivery Methods
To enhance the therapeutic efficacy and patient compliance of this compound, research is underway to develop new formulations and drug delivery systems. These innovations aim to improve the drug's bioavailability, provide controlled release, and target specific tissues within the respiratory tract.
One area of exploration is the development of novel oral formulations. For instance, patent applications have been filed for oral solutions of this compound designed to have low impurity content and good stability, with some formulations tailored for pediatric and geriatric populations by using sweeteners like sucrose (B13894) or steviosin for improved taste. google.com Another study focused on a dispersible tablet formulation, which was found to be bioequivalent to the standard tablet form, offering an alternative for patients who have difficulty swallowing pills. jarcet.comresearchgate.net
Nanotechnology also presents promising avenues for this compound delivery. Solid lipid nanoparticles (SLNs) are being investigated as a carrier system for the dual encapsulation of both hydrophobic and hydrophilic drugs, such as combining this compound with tiotropium (B1237716) bromide for the treatment of Chronic Obstructive Pulmonary Disease (COPD). digitellinc.com These nanoparticles offer the potential for sustained drug release and targeted delivery to the lungs. digitellinc.comtandfonline.com Other research has explored the creation of a water-soluble polymer-drug conjugate, poly(l-γ-glutamyl-l-carbocisteine)-paclitaxel, which self-assembles into nanoparticles and is designed for pH-sensitive drug release, primarily for cancer therapy but demonstrating the versatility of this compound in advanced drug delivery systems. nih.gov Additionally, floating microparticulate systems are being developed to provide prolonged drug release in the stomach, potentially reducing dosing frequency. researchgate.net
For topical applications, a cream combining this compound and urea has been developed for the treatment of congenital ichthyosis, offering a therapeutic alternative with improved organoleptic properties compared to existing treatments. elsevier.es The development of nasal drug delivery systems is another area of interest, as mucolytic agents like this compound can alter the rheological properties of mucus, which is a key consideration for intranasal drug absorption. inflibnet.ac.in
Table of Novel this compound Formulations and Delivery Systems
| Formulation/Delivery System | Key Features | Potential Application |
|---|---|---|
| Oral Solution | Improved stability and taste. google.com | Pediatric and geriatric patients. google.com |
| Dispersible Tablet | Bioequivalent to standard tablets, easier to administer. jarcet.comresearchgate.net | Patients with dysphagia. |
| Solid Lipid Nanoparticles (SLNs) | Dual drug encapsulation, sustained release, targeted lung delivery. digitellinc.com | COPD treatment. digitellinc.com |
| Polymer-Drug Nanoconjugate | Water-soluble, pH-sensitive drug release. nih.gov | Cancer therapy. nih.gov |
| Floating Microbeads | Prolonged gastric residence time, reduced dosing frequency. researchgate.net | Oral drug delivery. researchgate.net |
| Topical Cream (with Urea) | Improved smell and patient acceptance. elsevier.es | Congenital ichthyosis. elsevier.es |
| Nasal Delivery Systems | Potential to modify mucus properties for enhanced absorption. inflibnet.ac.in | Local and systemic drug delivery. inflibnet.ac.in |
Long-Term Outcomes and Disease Progression Modification
A critical area of ongoing research is to determine whether long-term administration of this compound can modify the natural course of chronic respiratory diseases, particularly COPD. The primary focus has been on its ability to reduce the frequency of exacerbations, which are known to accelerate the decline in lung function and worsen quality of life. europeanreview.orgeuropeanreview.org
Several clinical studies have investigated the long-term effects of this compound in COPD patients. The PEACE study, a large-scale trial in China, demonstrated that long-term use of this compound significantly reduced the rate of exacerbations and improved health-related quality of life in patients with severe COPD. mdpi.comeuropeanreview.orgnih.govarchbronconeumol.org A meta-analysis of four studies involving over 1,300 patients confirmed that long-term this compound treatment was associated with a lower rate of total exacerbations and an improved quality of life. tandfonline.comnih.gov
Another prospective study found that this compound lysine (B10760008) salt, administered once daily for a year, significantly reduced the average number of exacerbations in COPD patients, irrespective of concurrent inhaled corticosteroid use. europeanreview.orgeuropeanreview.org This effect was particularly notable in patients who had experienced two or more exacerbations in the previous year. europeanreview.orgeuropeanreview.org
However, the impact of this compound on lung function decline, as measured by Forced Expiratory Volume in one second (FEV1), remains less clear. Some studies have not found a significant difference in FEV1 between this compound and placebo groups. nih.govarchbronconeumol.org Furthermore, a recent trial in patients with mild-to-moderate COPD did not show a statistically significant difference in the annualized exacerbation rate compared to placebo, suggesting that the benefits of this compound may be more pronounced in patients with more severe disease. archbronconeumol.org
Despite the mixed findings regarding its direct impact on lung function, the consistent evidence of its ability to reduce exacerbations in certain COPD populations suggests a potential for modifying disease progression. europeanreview.orgeuropeanreview.orgnih.govtandfonline.comnih.govdroracle.airesearchgate.net Future research will need to continue to explore the long-term outcomes of this compound therapy, including its effects on hospitalization rates, mortality, and the underlying inflammatory and oxidative stress pathways that drive disease progression. nih.govtandfonline.comnih.govpatsnap.com
Table of Key Long-Term Studies on this compound in COPD
| Study/Analysis | Patient Population | Key Findings |
|---|---|---|
| PEACE Study | Severe to very severe COPD. archbronconeumol.org | Significant reduction in exacerbation frequency and improvement in quality of life. mdpi.comeuropeanreview.orgnih.govarchbronconeumol.org |
| Meta-analysis (2017/2022) | COPD. tandfonline.comnih.gov | Decreased rate of total exacerbations and improved quality of life. tandfonline.comnih.gov No significant difference in FEV1 or hospitalization rates. tandfonline.comnih.gov |
| Prospective Real-Life Study (Paone et al.) | COPD. europeanreview.orgeuropeanreview.org | Significant reduction in the average number of exacerbations over one year, independent of inhaled steroid use. europeanreview.orgeuropeanreview.org |
| Phase 4 Trial (2025) | Mild-to-moderate COPD. archbronconeumol.org | No statistically significant difference in annualized exacerbation rate or FEV1 change compared to placebo. archbronconeumol.org |
Q & A
Q. What are the primary biochemical mechanisms underlying carbocysteine’s mucolytic and antioxidant effects?
this compound reduces mucus viscosity by breaking disulfide bonds in mucoproteins via its free thiol group, while its antioxidant activity involves scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidants like superoxide dismutase (SOD) . Methodologically, studies employ in vitro assays (e.g., ROS scavenging tests) and in vivo models (e.g., COPD or OSAS trials) to validate these mechanisms .
Q. How can researchers quantify this compound and its metabolites in biological samples?
High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying this compound in plasma or urine, achieving sensitivity thresholds of 0.1 µg/mL. Derivatization techniques (e.g., using o-phthalaldehyde) enhance detection accuracy for low-concentration metabolites . For structural analysis, FTIR and NMR spectroscopy are employed to identify sulfoxidation byproducts .
Q. What experimental models are optimal for evaluating this compound’s efficacy in chronic respiratory diseases?
Randomized controlled trials (RCTs) in COPD/OSAS patients (n ≥ 40) with endpoints like AHI (apnea-hypopnea index) and oxidative stress biomarkers (e.g., MDA, SOD) are standard . Preclinical studies often use lipopolysaccharide (LPS)-induced airway inflammation models in rodents to simulate mucus hypersecretion .
Q. How do researchers address variability in clinical trial outcomes for this compound?
Heterogeneity in COPD trials is mitigated by stratifying patients by disease severity (e.g., GOLD criteria) and controlling for confounders like inhaled corticosteroid use. Meta-analyses (e.g., Cochrane reviews) are recommended to reconcile contradictory findings .
Q. What are the ethical considerations when designing this compound trials in vulnerable populations (e.g., pediatric patients)?
Protocols must include informed consent (for guardians), minimize invasive procedures (e.g., blood sampling), and prioritize palatability testing (e.g., electronic tongue analysis for taste optimization) to enhance adherence . Ethical approval from institutional review boards (IRBs) is mandatory .
Advanced Research Questions
Q. How can contradictions between in vitro antioxidant activity and in vivo clinical outcomes be resolved?
Discrepancies arise due to bioavailability differences (e.g., this compound’s short plasma half-life). Researchers should integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate dose regimens with tissue-specific antioxidant effects. For example, endothelial function tests (e.g., FMD via ultrasonography) can link oxidative stress reduction to vascular outcomes .
Q. What advanced spectroscopic techniques validate this compound-metal complex formation, and how do these complexes alter bioactivity?
FTIR and X-ray diffraction confirm coordination bonds between this compound’s carboxyl/thiol groups and metal ions (e.g., Sr²⁺, Pb²⁺). Conductivity measurements distinguish ionic vs. covalent bonding. Bioactivity assays (e.g., antimicrobial testing) reveal enhanced or novel therapeutic properties in metal complexes .
Q. How should researchers design studies to assess this compound’s long-term impact on COPD exacerbation rates?
Longitudinal RCTs (≥12 months) with primary endpoints like annual exacerbation frequency and secondary endpoints (e.g., FEV₁ decline) are critical. Blinding, placebo controls, and standardized definitions of exacerbations (e.g., Anthonisen criteria) reduce bias. Power calculations (α=0.05, β=0.2) ensure adequate sample sizes .
Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous populations?
Mixed-effects models account for inter-individual variability (e.g., age, smoking status). Principal component analysis (PCA) reduces multidimensional data (e.g., oxidative stress biomarkers) into interpretable clusters. Sensitivity analyses validate robustness against missing data .
Q. How can researchers improve reproducibility in this compound formulation studies?
Detailed characterization of raw materials (e.g., L-cysteine purity) and synthesis conditions (e.g., pH, solvent ratios) must be documented. Analytical methods (e.g., HPLC for impurity profiling) should follow ICH Q2(R1) guidelines. Open-access repositories for spectral data (e.g., FTIR peaks) enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
